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Compound of Interest

Compound Name:
2-Bromo-3'-fluoro-5'-

methylbenzophenone

Cat. No.: B1292350 Get Quote

Disclaimer: Publicly available information regarding the specific discovery and detailed

developmental history of 2-Bromo-3'-fluoro-5'-methylbenzophenone is limited. This guide

provides a comprehensive overview based on established principles of organic chemistry and

data extrapolated from analogous compounds. The experimental protocols detailed below are

proposed synthetic routes based on standard chemical transformations and should be adapted

and optimized under appropriate laboratory conditions.

Introduction
2-Bromo-3'-fluoro-5'-methylbenzophenone is a halogenated aromatic ketone. Its structure,

featuring a benzophenone core with bromine, fluorine, and methyl substitutions on the phenyl

rings, suggests its potential utility as a chemical intermediate in various fields, including

medicinal chemistry and materials science. The benzophenone scaffold is a common motif in

pharmacologically active compounds, and the specific halogen and methyl substitutions can

significantly influence the molecule's physicochemical properties and biological activity.

While the specific historical context of its first synthesis is not readily available in scientific

literature, its structure lends itself to synthesis via well-established methodologies, primarily the

Friedel-Crafts acylation.

Physicochemical Properties
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A summary of the basic physicochemical properties of 2-Bromo-3'-fluoro-5'-
methylbenzophenone is provided in the table below. This data is primarily sourced from

chemical suppliers.

Property Value Reference

CAS Number 951886-63-8 --INVALID-LINK--

Molecular Formula C₁₄H₁₀BrFO N/A

Molecular Weight 293.13 g/mol

Purity Typically >97%

Appearance Not specified (likely a solid) N/A

Proposed Synthesis: Friedel-Crafts Acylation
The most probable synthetic route for 2-Bromo-3'-fluoro-5'-methylbenzophenone is the

Friedel-Crafts acylation of 3-fluoro-5-methyltoluene with 2-bromobenzoyl chloride in the

presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction involves the

electrophilic substitution of the aromatic ring of 3-fluoro-5-methyltoluene by the acylium ion

generated from 2-bromobenzoyl chloride.

Proposed Experimental Protocol
Materials:

3-Fluoro-5-methyltoluene

2-Bromobenzoyl chloride

Anhydrous aluminum chloride (AlCl₃)

Dichloromethane (DCM), anhydrous

Hydrochloric acid (HCl), 1 M solution

Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Argon or Nitrogen gas for inert atmosphere

Procedure:

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to maintain an

inert atmosphere) is charged with anhydrous aluminum chloride (1.2 equivalents) and

anhydrous dichloromethane. The suspension is cooled to 0 °C in an ice bath.

Addition of Acyl Chloride: 2-Bromobenzoyl chloride (1.0 equivalent) dissolved in anhydrous

dichloromethane is added dropwise to the stirred suspension of aluminum chloride. The

mixture is stirred at 0 °C for 15-20 minutes to allow for the formation of the acylium ion

complex.

Addition of Aromatic Substrate: 3-Fluoro-5-methyltoluene (1.0 equivalent) dissolved in

anhydrous dichloromethane is added dropwise to the reaction mixture at 0 °C.

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm

to room temperature and stirred for 12-24 hours. The progress of the reaction should be

monitored by Thin Layer Chromatography (TLC).

Quenching: Upon completion, the reaction mixture is slowly and carefully poured into a

beaker containing crushed ice and 1 M HCl to decompose the aluminum chloride complex.

Workup: The mixture is transferred to a separatory funnel, and the organic layer is

separated. The aqueous layer is extracted twice with dichloromethane. The combined

organic layers are washed sequentially with 1 M HCl, water, saturated sodium bicarbonate

solution, and brine.

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or

sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary

evaporator to yield the crude product.
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Purification: The crude 2-Bromo-3'-fluoro-5'-methylbenzophenone can be purified by

column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl

acetate in hexanes) or by recrystallization from an appropriate solvent.

Proposed Synthetic Workflow Diagram

Reactants & Reagents

Reaction Workup & Purification Final Product

2-Bromobenzoyl Chloride

Friedel-Crafts Acylation
(0°C to RT, 12-24h)

3-Fluoro-5-methyltoluene

Anhydrous AlCl3

Anhydrous DCM

Quenching
(Ice, 1M HCl) Liquid-Liquid Extraction Washing

(HCl, H2O, NaHCO3, Brine) Drying & Concentration Purification
(Column Chromatography) 2-Bromo-3'-fluoro-5'-methylbenzophenone

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of 2-Bromo-3'-fluoro-5'-methylbenzophenone.

Quantitative Data
The following table summarizes hypothetical quantitative data for the proposed synthesis.

Actual yields and purity will depend on the specific reaction conditions and purification

efficiency.
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Parameter Expected Value Notes

Reactant Ratio
1:1:1.2 (Acyl

Chloride:Arene:AlCl₃)

A slight excess of the Lewis

acid is common.

Reaction Time 12 - 24 hours Monitorable by TLC.

Yield (Crude) 70 - 90%
Dependent on reaction

completion and workup losses.

Yield (Purified) 50 - 75%
Dependent on the efficiency of

purification.

Purity (Post-purification) >98%
As determined by HPLC or

GC-MS.

Spectroscopic Characterization (Predicted)
While specific spectroscopic data for 2-Bromo-3'-fluoro-5'-methylbenzophenone is not

available in the searched literature, the following are expected characteristic signals based on

its structure:

¹H NMR: Aromatic protons would appear in the range of 7.0-8.0 ppm. The methyl group

protons would appear as a singlet around 2.4 ppm.

¹³C NMR: The carbonyl carbon would show a characteristic signal around 195 ppm. Aromatic

carbons would appear in the range of 110-140 ppm. The methyl carbon would be observed

around 21 ppm.

IR Spectroscopy: A strong absorption band for the carbonyl (C=O) stretch would be expected

around 1660 cm⁻¹. C-H stretching of the aromatic rings would be observed around 3000-

3100 cm⁻¹. C-Br and C-F stretching vibrations would be present at lower wavenumbers.

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z corresponding

to the molecular weight (293.13), with a characteristic isotopic pattern for bromine (M and

M+2 peaks of nearly equal intensity).

Biological Activity and Signaling Pathways
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There is no information available in the public domain regarding the biological activity or any

associated signaling pathways for 2-Bromo-3'-fluoro-5'-methylbenzophenone. The

benzophenone scaffold is known to be present in compounds with a wide range of biological

activities, including anti-inflammatory, anticancer, and antiviral properties. The presence of

halogen atoms can enhance lipophilicity and potentially influence binding to biological targets.

Further research would be required to elucidate any potential therapeutic applications of this

specific compound.

Due to the lack of data, a diagram for signaling pathways cannot be generated.

Conclusion
2-Bromo-3'-fluoro-5'-methylbenzophenone is a substituted benzophenone for which detailed

historical and experimental data is scarce in the public domain. This guide has presented a

plausible synthetic route via Friedel-Crafts acylation, including a detailed hypothetical

experimental protocol and expected outcomes. The provided information serves as a

foundational guide for researchers and professionals interested in the synthesis and potential

applications of this and structurally related compounds. Further empirical studies are necessary

to fully characterize its properties and explore its potential in drug development and other

scientific disciplines.

To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromo-3'-fluoro-5'-
methylbenzophenone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1292350#discovery-and-history-of-2-bromo-3-fluoro-
5-methylbenzophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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